1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . This method has been reported to yield good results.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives typically includes a pyrazolo[3,4-d]pyrimidine core, which can be substituted with various functional groups to modulate the compound’s properties and biological activity .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the pyrazolo[3,4-d]pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary widely depending on the specific substituents present on the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
Synthesis of Novel Compounds
- Isoxazolines and Isoxazoles Derivatives : The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the compound's utility in generating new molecular structures. This process involves intramolecular cyclization and condensation with arylnitrile oxides, leading to potential applications in pharmaceuticals and materials science (Rahmouni et al., 2014).
Anticancer and Anti-inflammatory Agents
- Pyrazolopyrimidines as Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the compound's role in developing new therapeutic agents (Rahmouni et al., 2016).
Receptor Antagonists
- Uroselective Alpha 1-Adrenoceptor Antagonists : The compound's derivatives have been identified as alpha 1-adrenoceptor subtype-selective antagonists, showcasing its importance in creating targeted therapies for conditions such as benign prostatic hyperplasia (Elworthy et al., 1997).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonists : Studies on the molecular interaction of similar compounds with the CB1 cannabinoid receptor elucidate the structural basis of antagonist activity, contributing to the development of treatments for disorders related to cannabinoid systems (Shim et al., 2002).
Synthesis of Cytotoxic Compounds
- Cytotoxic Heterocyclic Compounds : The compound has been used as a precursor for synthesizing new cytotoxic heterocyclic compounds, indicating its potential for creating cancer therapeutic agents (Mansour et al., 2020).
Antimicrobial Activity
- Pyrazolo[1,5-a]pyrimidines as Antimicrobial Agents : Novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles have been synthesized and evaluated for their antimicrobial activity, showcasing the compound's relevance in addressing infectious diseases (Abdallah & Elgemeie, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-7-13(2)9-15(8-12)25-19-16(10-23-25)18(21-11-22-19)24-5-3-14(4-6-24)17(20)26/h7-11,14H,3-6H2,1-2H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQPCIJFHVZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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